
1-(5-Ethoxy-2-fluorophenyl)-4-(4-iodophenoxy)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Ethoxy-2-fluorophenyl)-4-(4-iodophenoxy)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an ethoxy group, a fluorine atom, and an iodine atom attached to a phenyl ring, which is further connected to a piperidine ring through an ether linkage. The unique structural features of this compound make it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethoxy-2-fluorophenyl)-4-(4-iodophenoxy)piperidine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route is as follows:
-
Step 1: Synthesis of 5-Ethoxy-2-fluoroaniline
Reagents: 5-Ethoxyaniline, fluorinating agent (e.g., Selectfluor)
Conditions: Room temperature, solvent (e.g., acetonitrile)
Reaction: 5-Ethoxyaniline is treated with a fluorinating agent to introduce the fluorine atom at the ortho position.
-
Step 2: Synthesis of 4-Iodophenol
Reagents: Phenol, iodine, oxidizing agent (e.g., sodium hypochlorite)
Conditions: Room temperature, solvent (e.g., water)
Reaction: Phenol is iodinated using iodine and an oxidizing agent to form 4-iodophenol.
-
Step 3: Formation of this compound
Reagents: 5-Ethoxy-2-fluoroaniline, 4-iodophenol, piperidine, coupling agent (e.g., EDCI)
Conditions: Elevated temperature, solvent (e.g., dichloromethane)
Reaction: The intermediate compounds are coupled using a coupling agent to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Ethoxy-2-fluorophenyl)-4-(4-iodophenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the iodine or fluorine positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Halogenation reagents (e.g., N-bromosuccinimide) or nucleophiles (e.g., sodium methoxide) can be used under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the replacement of halogen atoms with other functional groups.
Applications De Recherche Scientifique
1-(5-Ethoxy-2-fluorophenyl)-4-(4-iodophenoxy)piperidine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is conducted to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(5-Ethoxy-2-fluorophenyl)-4-(4-iodophenoxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5-Ethoxy-2-fluorophenyl)-4-(4-bromophenoxy)piperidine
- 1-(5-Ethoxy-2-fluorophenyl)-4-(4-chlorophenoxy)piperidine
- 1-(5-Ethoxy-2-fluorophenyl)-4-(4-methylphenoxy)piperidine
Uniqueness
1-(5-Ethoxy-2-fluorophenyl)-4-(4-iodophenoxy)piperidine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in specific interactions, such as halogen bonding, which may not be possible with other halogens like bromine or chlorine. Additionally, the combination of the ethoxy and fluorine groups on the phenyl ring further distinguishes this compound from its analogs.
Propriétés
Formule moléculaire |
C19H21FINO2 |
|---|---|
Poids moléculaire |
441.3 g/mol |
Nom IUPAC |
1-(5-ethoxy-2-fluorophenyl)-4-(4-iodophenoxy)piperidine |
InChI |
InChI=1S/C19H21FINO2/c1-2-23-17-7-8-18(20)19(13-17)22-11-9-16(10-12-22)24-15-5-3-14(21)4-6-15/h3-8,13,16H,2,9-12H2,1H3 |
Clé InChI |
AKLLQCDIFPNERU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1)F)N2CCC(CC2)OC3=CC=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




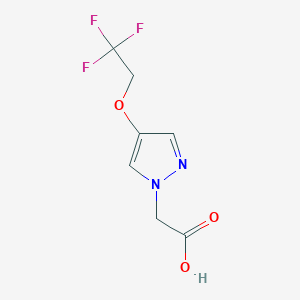
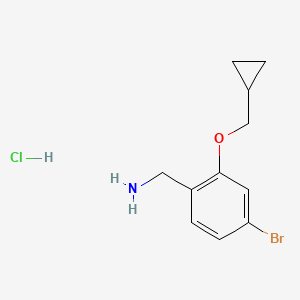
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid](/img/structure/B12068252.png)

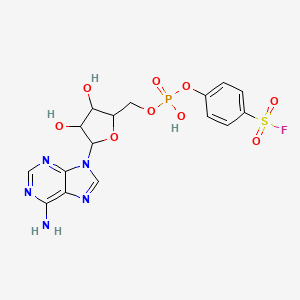

![3-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12068276.png)
![[[4-(6-Aminopurin-9-yl)-1',3',5'-trinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,3-diene]-6-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12068290.png)
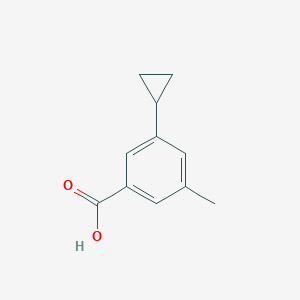

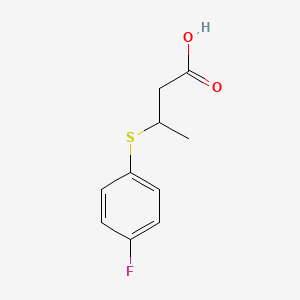
![2-Propenoic acid, 2-methyl-, 2-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]methylamino]ethyl ester](/img/structure/B12068320.png)
